1-Ethylquinazoline-2,4(1H,3H)-dione

CAS No.: 2217-25-6

Cat. No.: VC2323487

Molecular Formula: C10H10N2O2

Molecular Weight: 190.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2217-25-6 |

|---|---|

| Molecular Formula | C10H10N2O2 |

| Molecular Weight | 190.2 g/mol |

| IUPAC Name | 1-ethylquinazoline-2,4-dione |

| Standard InChI | InChI=1S/C10H10N2O2/c1-2-12-8-6-4-3-5-7(8)9(13)11-10(12)14/h3-6H,2H2,1H3,(H,11,13,14) |

| Standard InChI Key | CVIBKISSHDMEKJ-UHFFFAOYSA-N |

| SMILES | CCN1C2=CC=CC=C2C(=O)NC1=O |

| Canonical SMILES | CCN1C2=CC=CC=C2C(=O)NC1=O |

Introduction

Chemical Structure and Properties

Molecular Structure

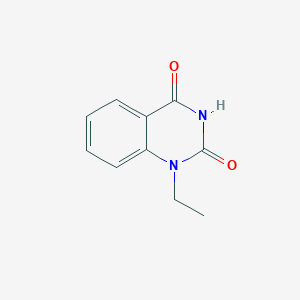

1-Ethylquinazoline-2,4(1H,3H)-dione consists of a quinazoline core with an ethyl substituent at the N-1 position and two carbonyl groups at positions 2 and 4. The compound belongs to the broader class of quinazoline-2,4(1H,3H)-diones, which are characterized by their bicyclic structure with an incorporated pyrimidine-2,4-dione moiety fused to a benzene ring.

The basic structural features include:

-

A fused benzene-pyrimidine ring system

-

Two carbonyl groups at positions 2 and 4

-

An ethyl substituent at the N-1 position

-

An unsubstituted N-3 position (distinguishing it from many derivatives that carry substituents at this position)

Physical and Chemical Properties

Based on the properties of structurally similar compounds such as 1-ethyl-3-phenylquinazoline-2,4(1H,3H)-dione, the following properties can be inferred for 1-Ethylquinazoline-2,4(1H,3H)-dione:

| Property | Value/Description |

|---|---|

| Molecular Formula | C₁₀H₁₀N₂O₂ |

| Molecular Weight | Approximately 190.20 g/mol |

| Physical State at Room Temperature | Likely a crystalline solid |

| Solubility | Poorly water-soluble, better solubility in organic solvents |

| Structural Classification | Heterocyclic compound, quinazolinedione derivative |

The chemical reactivity of 1-Ethylquinazoline-2,4(1H,3H)-dione is characterized by:

-

Potential for N-alkylation at the N-3 position

-

Possible modifications at the carbonyl groups

-

Relative stability of the fused ring system

Synthesis Methods

General Synthetic Approaches

The synthesis of 1-Ethylquinazoline-2,4(1H,3H)-dione typically involves selective N-alkylation of the parent quinazoline-2,4(1H,3H)-dione scaffold. Several approaches have been reported in the literature for similar compounds that can be adapted for this specific molecule.

Specific Synthetic Routes

One common synthetic pathway involves:

-

Starting with quinazoline-2,4(1H,3H)-dione as the base compound

-

Selective N-alkylation at the N-1 position using ethyl halides (such as ethyl chloride or ethyl bromide) in the presence of a suitable base

| Step | Reaction | Conditions | Expected Yield |

|---|---|---|---|

| 1 | Synthesis of quinazoline-2,4(1H,3H)-dione from anthranilic acid | Reaction with isocyanates followed by cyclization | 70-85% |

| 2 | N-1 selective alkylation | K₂CO₃, DMF, ethyl iodide, 25-60°C | 65-80% |

Structural Analogs and Derivatives

Related Compounds

Several structurally related compounds have been more extensively studied:

-

1-ethyl-3-phenylquinazoline-2,4(1H,3H)-dione (C₁₆H₁₄N₂O₂, MW: 266.29 g/mol) contains an additional phenyl group at the N-3 position .

-

3-(2,4-Dimethylphenyl)-1-ethylquinazoline-2,4(1H,3H)-dione features both N-1 ethylation and N-3 substitution with a dimethylphenyl group.

These analogs provide valuable insights into the potential properties and activities of 1-Ethylquinazoline-2,4(1H,3H)-dione itself.

Structure-Activity Relationships

Extensive research on quinazoline-2,4(1H,3H)-dione derivatives has revealed important structure-activity relationships:

"The structural-activity relationship study of the previous 1,3-disubistituted quinoline derivatives suggested that the antibacterial activity could be increased by performing synthetic modification at the 1- and 3-positions, interestingly, the incorporation of the oxadiazole rings at both positions led to a significantly more potent compound" .

This suggests that while 1-Ethylquinazoline-2,4(1H,3H)-dione may possess baseline biological activity, further substitution at the N-3 position could potentially enhance its pharmacological properties.

Biological Activities and Applications

Pharmacological Properties

The quinazoline-2,4(1H,3H)-dione scaffold, to which 1-Ethylquinazoline-2,4(1H,3H)-dione belongs, has demonstrated diverse biological activities. While specific data for 1-Ethylquinazoline-2,4(1H,3H)-dione is limited, research on related compounds provides insights into potential activities:

Research Perspectives and Future Directions

Medicinal Chemistry Significance

The significance of 1-Ethylquinazoline-2,4(1H,3H)-dione in medicinal chemistry lies in its:

-

Relatively simple structure that allows for systematic exploration of substitution effects

-

Potential as a platform for developing more complex bioactive molecules

-

Contribution to understanding the core properties of the quinazoline-2,4(1H,3H)-dione pharmacophore

As noted in the studies of related compounds: "The quinazoline-2,4(1H,3H)-dione derivatives are promising antiproliferative candidates that require further optimisation" .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume